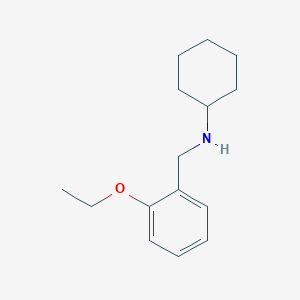
N-cyclohexyl-N-(2-ethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-(2-ethoxybenzyl)amine: is an organic compound with the chemical formula C15H23NO and a molecular weight of 233.34922 g/mol . This compound is characterized by the presence of a cyclohexyl group and an ethoxybenzyl group attached to an amine nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-ethoxybenzyl)amine typically involves the reaction of cyclohexylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(2-ethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Scientific Research Applications
N-cyclohexyl-N-(2-ethoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methylbenzylamine: Similar structure but with a methyl group instead of an ethoxy group.
N-cyclohexyl-N-(2-methoxybenzyl)amine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-cyclohexyl-N-(2-ethoxybenzyl)amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3 |
InChI Key |
QPPRKBWGXLRDFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















